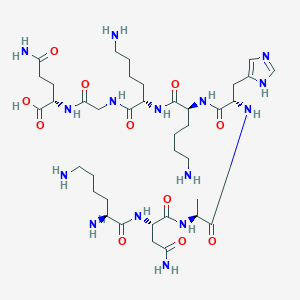![molecular formula C22H12N2 B14221013 2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-38-9](/img/structure/B14221013.png)
2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple aromatic rings and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method involves the coupling of 3-bromo-5-nitrobenzonitrile with 2-(trimethylsilylethynyl)pyridine under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of 2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The ethynyl linkages and aromatic rings allow it to participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile
- 3-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various scientific fields .
Properties
CAS No. |
823227-38-9 |
|---|---|
Molecular Formula |
C22H12N2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[2-[2-(2-pyridin-3-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C22H12N2/c23-16-22-10-4-3-9-21(22)14-13-20-8-2-1-7-19(20)12-11-18-6-5-15-24-17-18/h1-10,15,17H |
InChI Key |
MDHHGPMAQFIVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CN=CC=C2)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
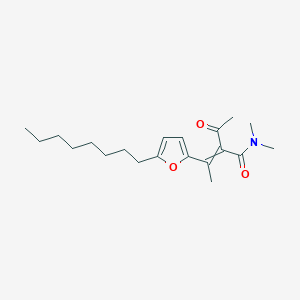
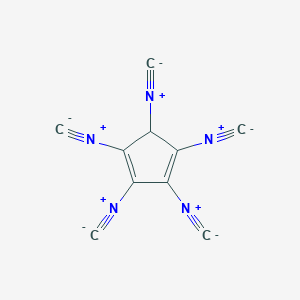
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
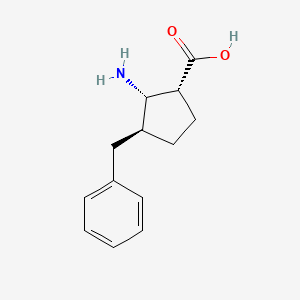
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

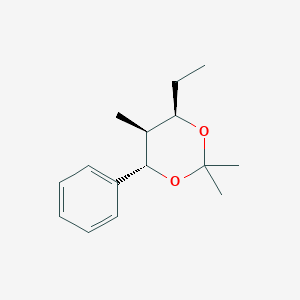

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
